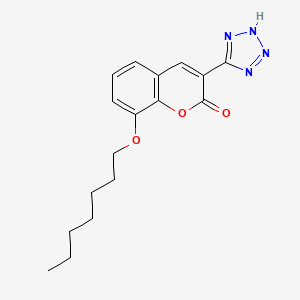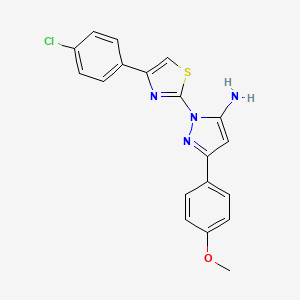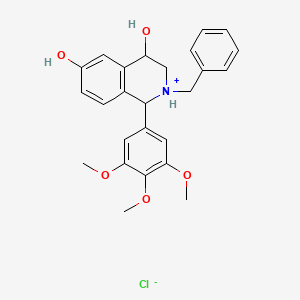![molecular formula C7H13N3 B14438404 2-Methyl-3-[2-(propan-2-ylidene)hydrazinyl]propanenitrile CAS No. 76680-62-1](/img/structure/B14438404.png)
2-Methyl-3-[2-(propan-2-ylidene)hydrazinyl]propanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-3-[2-(propan-2-ylidene)hydrazinyl]propanenitrile is an organic compound with the molecular formula C7H13N3 It is characterized by the presence of a hydrazone functional group, which is formed by the reaction of a hydrazine with a ketone or aldehyde
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-[2-(propan-2-ylidene)hydrazinyl]propanenitrile typically involves the reaction of 2-methyl-3-oxopropanenitrile with isopropylhydrazine. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow synthesis. This method allows for better control of reaction conditions, higher yields, and improved safety. The reactants are continuously fed into a reactor, and the product is continuously removed, allowing for efficient large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-3-[2-(propan-2-ylidene)hydrazinyl]propanenitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the hydrazone group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazone group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Oximes or nitriles.
Reduction: Amines.
Substitution: Various substituted hydrazones.
Wissenschaftliche Forschungsanwendungen
2-Methyl-3-[2-(propan-2-ylidene)hydrazinyl]propanenitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of polymers and other materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-Methyl-3-[2-(propan-2-ylidene)hydrazinyl]propanenitrile involves its interaction with biological molecules through the hydrazone functional group. This group can form stable complexes with metal ions and can act as a ligand in coordination chemistry. The compound can also interact with enzymes and proteins, potentially inhibiting their activity by forming covalent bonds with active site residues.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Methyl-3-[2-(propan-2-ylidene)hydrazinyl]butanenitrile
- 2-Methyl-3-[2-(propan-2-ylidene)hydrazinyl]pentanenitrile
- 2-Methyl-3-[2-(propan-2-ylidene)hydrazinyl]hexanenitrile
Uniqueness
2-Methyl-3-[2-(propan-2-ylidene)hydrazinyl]propanenitrile is unique due to its specific hydrazone functional group and the presence of a nitrile group. These functional groups confer distinct chemical reactivity and potential applications in various fields. The compound’s structure allows for versatile modifications, making it a valuable intermediate in organic synthesis.
Eigenschaften
CAS-Nummer |
76680-62-1 |
|---|---|
Molekularformel |
C7H13N3 |
Molekulargewicht |
139.20 g/mol |
IUPAC-Name |
2-methyl-3-(2-propan-2-ylidenehydrazinyl)propanenitrile |
InChI |
InChI=1S/C7H13N3/c1-6(2)10-9-5-7(3)4-8/h7,9H,5H2,1-3H3 |
InChI-Schlüssel |
DYNSRBFQZJZAPQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CNN=C(C)C)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


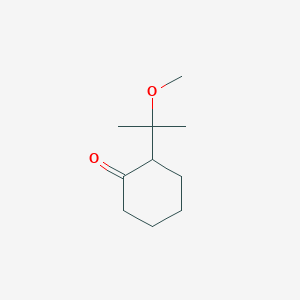
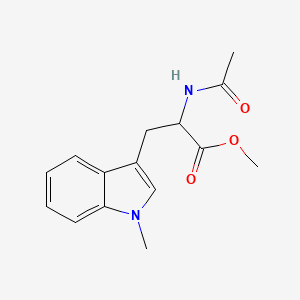
![N-Hydroxy-2-[(4-methoxyphenyl)sulfanyl]benzamide](/img/structure/B14438351.png)
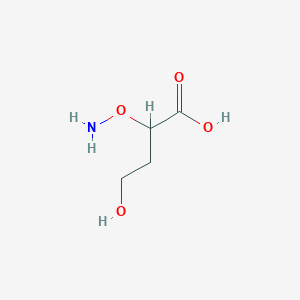
![1-[(3-Ethenylphenyl)methyl]-2-ethyl-4-methyl-1H-imidazole](/img/structure/B14438375.png)
![diethyl-[2-(2-methyl-N-(3,4,5-trimethoxybenzoyl)anilino)ethyl]azanium;(Z)-4-hydroxy-4-oxobut-2-enoate](/img/structure/B14438383.png)
![Hexakis[(propan-2-yl)sulfanyl]benzene](/img/structure/B14438392.png)
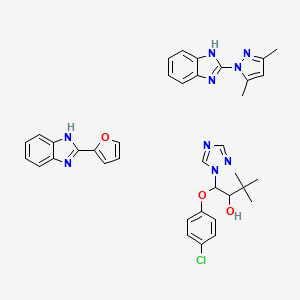
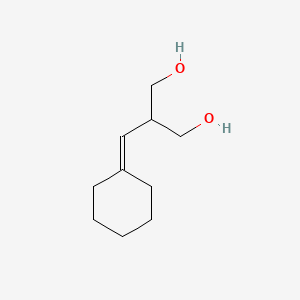
![6,7-Dimethyl-2H,5H-indeno[5,6-D][1,3]dioxole](/img/structure/B14438412.png)
